molecular formula C13H8O B1661828 Acenaphthylene-1-carbaldehyde CAS No. 96462-56-5

Acenaphthylene-1-carbaldehyde

Cat. No. B1661828
CAS RN: 96462-56-5
M. Wt: 180.2 g/mol
InChI Key: DJGQYTUXTCURSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acenaphthylene-1-carbaldehyde, also known as Acenaphthylene-1-carboxaldehyde, is a chemical compound with the molecular formula C13H8O and a molecular weight of 180.2020 . It is a derivative of acenaphthylene .


Synthesis Analysis

Acenaphthylene-1-carbaldehyde can be synthesized using various methods. One such method involves the use of acenaphthene-based N-heterocyclic carbene metal complexes. These complexes have been used in the development of cutting-edge transformations, especially in the area of carbon-carbon bond formation .


Molecular Structure Analysis

The molecular structure of Acenaphthylene-1-carbaldehyde has been determined experimentally in the gas phase using gas electron diffraction intensities and literature-available rotational constants . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Acenaphthylene-1-carbaldehyde can participate in a wide range of reactions. For instance, it can be used in the synthesis of heterocyclic compounds through multicomponent reactions of acenaphthoquinone .

Safety And Hazards

While specific safety data for Acenaphthylene-1-carbaldehyde was not found, it’s important to handle all chemicals with care. Acenaphthene, a related compound, is considered hazardous and can cause skin irritation, serious eye irritation, and may cause damage to organs through prolonged or repeated exposure .

Future Directions

Acenaphthylene, the parent compound of Acenaphthylene-1-carbaldehyde, is an important building block of many organic semiconductors . It’s expected that Acenaphthylene-1-carbaldehyde and its derivatives will continue to play a significant role in the development of new materials for various optoelectronic devices .

properties

IUPAC Name

acenaphthylene-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8O/c14-8-11-7-10-5-1-3-9-4-2-6-12(11)13(9)10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJGQYTUXTCURSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=C(C3=CC=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20565525
Record name Acenaphthylene-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20565525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acenaphthylene-1-carbaldehyde

CAS RN

96462-56-5
Record name Acenaphthylene-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20565525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name acenaphthylene-1-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acenaphthylene-1-carbaldehyde
Reactant of Route 2
Acenaphthylene-1-carbaldehyde
Reactant of Route 3
Acenaphthylene-1-carbaldehyde
Reactant of Route 4
Acenaphthylene-1-carbaldehyde
Reactant of Route 5
Acenaphthylene-1-carbaldehyde
Reactant of Route 6
Acenaphthylene-1-carbaldehyde

Citations

For This Compound
6
Citations
S Lahore, U Narkhede, L Merlini… - The Journal of Organic …, 2013 - ACS Publications
A synthetic sequence to the benzo[j]fluoranthene nucleus is described. Crucial steps of the procedure include a Suzuki coupling between appropriately substituted 2-bromo-…
Number of citations: 25 pubs.acs.org
M Adeney, RFC Brown, KJ Coulston… - Australian Journal of …, 1991 - CSIRO Publishing
… Acenaphthylene-1-carbaldehyde (7) was prepared in low yield by a method based on that described by Buu-Hoi and ~ avit . ~ Attempts to convert the aldehyde into the ethyne through …
Number of citations: 12 www.publish.csiro.au
ND Marsh, MJ Wornat, LT Scott, A Necula… - Polycyclic Aromatic …, 2000 - Taylor & Francis
… 1-Ethynylacenaphthylene (7) was first synthesized in 1991, starting from acenaphthylene- 1-carbaldehyde [45]; however, we found it more convenient to prepare a sample by the two-…
Number of citations: 37 www.tandfonline.com
C He, Y Li, C Huang, F Chen, Y Ma - Frontiers in Microbiology, 2018 - frontiersin.org
… Subsequent steps were catalyzed by hydratase-aldolase to form 2-hydroxy-acenaphthylene-1-carbaldehyde, after which the central metabolite 1-acenaphthenone (II) was reduced to …
Number of citations: 37 www.frontiersin.org
S Lahore - 2014 - air.unimi.it
The problem of the development of new pesticides is very urgent, mainly because of the appearance of pest forms resistant to permitted pesticides and for the strict requirements in …
Number of citations: 4 air.unimi.it
R Das, FH Shaik, GK Kar - 2011 - nopr.niscpr.res.in
… In case of oxidative esterification of 2-haloacenaphthylene-1-carbaldehyde 4a or 4b however no methoxy ester but only the halo ester 10a or 10b was formed in 53-55% yield. On the …
Number of citations: 3 nopr.niscpr.res.in

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.